molecular formula C22H24ClN5O2S B2391586 N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1185061-39-5

N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2391586
CAS RN: 1185061-39-5
M. Wt: 457.98
InChI Key: BQBZYIKPOQUTNT-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C22H24ClN5O2S and its molecular weight is 457.98. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis A foundational aspect of research on compounds such as "N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide" involves the synthesis and crystallographic analysis of related chemical structures. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine demonstrated the formation of inversion dimers via pairs of N—H⋯N hydrogen bonds, showcasing the intricate molecular interactions and potential for developing compounds with desired pharmacological properties (Repich et al., 2017).

Antimicrobial and Anti-inflammatory Applications Research into triazolo and pyrimidine derivatives has identified several compounds with significant antimicrobial and anti-inflammatory activities. These findings suggest a promising avenue for the development of new therapeutic agents targeting various infectious and inflammatory conditions. For example, the synthesis of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one derivatives and the evaluation of their anti-inflammatory activity highlighted compounds with potent inhibition of xylene-induced ear edema, surpassing the activity of reference drugs like indomethacin (Pan et al., 2015).

Antitumor Activity Another critical area of application involves the antitumor potential of related compounds. The unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines resulted in derivatives with potent antitumor activity against a panel of 60 human tumor cell lines. This research underscores the potential of such compounds in cancer therapy, highlighting the need for further investigation into their mechanisms of action and therapeutic efficacy (Lauria et al., 2013).

Gastric Antisecretory Effects Compounds within this chemical class have also demonstrated promising gastric antisecretory effects, offering potential applications in the treatment of peptic ulcer disease and related gastrointestinal disorders. The synthesis and gastric antisecretory activity of 2,3-dihydro-5H-oxazolothienopyrimidin-5-one derivatives provide insight into the structure-activity relationships critical for designing effective therapeutics (Sugiyama et al., 1989).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2S/c1-14(2)13-27-21(30)20-17(10-12-31-20)28-18(25-26-22(27)28)7-8-19(29)24-11-9-15-3-5-16(23)6-4-15/h3-6,10,12,14H,7-9,11,13H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBZYIKPOQUTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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